molecular formula C15H22N2O3S B2513752 N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1448030-95-2

N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Cat. No.: B2513752
CAS No.: 1448030-95-2
M. Wt: 310.41
InChI Key: LBOWKDBEECRHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (CPMO) is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CPMO typically involves a multi-step process starting with the reaction of cyclopentylamine with chloroformate to form the corresponding carbamate, followed by the reaction with 2-methoxy-2-(5-methylthiophen-2-yl)ethanol under basic conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of CPMO may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: CPMO can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs of CPMO.

Scientific Research Applications

CPMO has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which CPMO exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which CPMO is used.

Comparison with Similar Compounds

CPMO is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:

  • N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide: A structural analog with a cyclopropyl group instead of cyclopentyl.

  • N1-cyclohexyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide: Another analog with a cyclohexyl group.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10-7-8-13(21-10)12(20-2)9-16-14(18)15(19)17-11-5-3-4-6-11/h7-8,11-12H,3-6,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOWKDBEECRHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2CCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.